molecular formula C10H8BrNS B13059515 (5-Bromoquinolin-8-YL)methanethiol

(5-Bromoquinolin-8-YL)methanethiol

Cat. No.: B13059515
M. Wt: 254.15 g/mol
InChI Key: JPZXJOBEMHAXFM-UHFFFAOYSA-N
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Description

(5-Bromoquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8BrNS. It features a quinoline ring system substituted with a bromine atom at the 5-position and a methanethiol group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoquinolin-8-YL)methanethiol typically involves the functionalization of a quinoline scaffold. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromoquinolin-8-YL)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Bromoquinolin-8-YL)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromoquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes. These interactions make it a valuable tool in studying cellular pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromoquinolin-8-YL)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methanethiol group allows for covalent modification of proteins .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

(5-bromoquinolin-8-yl)methanethiol

InChI

InChI=1S/C10H8BrNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2

InChI Key

JPZXJOBEMHAXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CS)Br

Origin of Product

United States

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